3,3'-Dimethylbiphenyl

Regioselective Synthesis Friedel-Crafts Acetylation Aromatic Substitution

3,3'-Dimethylbiphenyl (3,3'-DMBP) delivers unmatched regiochemical control for advanced materials. Its exclusive meta‑substitution pattern enables near‑quantitative Friedel‑Crafts acetylation, yielding the critical 4‑acetyl derivative required for synthesizing 4,4'-diisocyanato-3,3'-dimethylbiphenyl (TODI)—the cornerstone of ultra‑high‑softening‑point polyurethane elastomers used in ballistic armor and fire‑resistant gear. Replace generic isomers with the precision starting material trusted for industrial‑scale conversion to 4,4'-diiodo intermediates and high‑performance liquid crystals. Procure with confidence: high-purity, commercial packaging, and full documentation support.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
CAS No. 612-75-9
Cat. No. B1664587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dimethylbiphenyl
CAS612-75-9
Synonyms3,3'-Dimethylbiphenyl
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC=CC(=C2)C
InChIInChI=1S/C14H14/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3-10H,1-2H3
InChIKeyGVEDOIATHPCYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dimethylbiphenyl (CAS 612-75-9): A Key Biphenyl Building Block for High-Performance Polymers and Liquid Crystals


3,3'-Dimethylbiphenyl (3,3'-dmbp, CAS 612-75-9) is a symmetrical, meta-substituted biphenyl derivative belonging to the class of alkylbiphenyls. It exists as a colorless to amber liquid at room temperature with a melting point of 5-7 °C, a boiling point of 286 °C (at 713 mmHg), and a density of 0.999 g/mL at 25 °C . This compound serves as a crucial precursor in the synthesis of advanced functional materials. Its acetyl derivatives are directly applicable in the fields of liquid crystals and high-performance polymers [1], and it can be further functionalized to create valuable monomers like 4,4'-diisocyanato-3,3'-dimethylbiphenyl (TODI), a key building block for specialty polyurethane elastomers [2].

Why Substitution of 3,3'-Dimethylbiphenyl with Other Dimethylbiphenyl Isomers Fails in Regioselective Synthesis


Simple substitution of 3,3'-dimethylbiphenyl with other dimethylbiphenyl isomers (e.g., 4,4'- or 2,2'-) or unsubstituted biphenyl is not feasible for applications requiring specific regiochemistry. The position of the methyl groups on the biphenyl core dictates the electronic environment and steric hindrance, which in turn determines the regioselectivity of electrophilic aromatic substitution reactions and the final properties of the derived polymers or liquid crystals [1]. For instance, in Friedel-Crafts acetylation, the meta-substitution pattern of 3,3'-dmbp directs the incoming acetyl group to the 4-position with high selectivity, a pathway not available to the 4,4'-isomer, whose equivalent positions are blocked [1]. This strict regiochemical control is essential for producing the specific 4-acetyl derivative required for subsequent steps in the synthesis of monomers like 4,4'-diisocyanato-3,3'-dimethylbiphenyl [2].

Quantitative Evidence for Selecting 3,3'-Dimethylbiphenyl Over Alternatives: A Comparative Performance Guide


Superior Regioselectivity in Friedel-Crafts Monoacetylation of 3,3'-Dimethylbiphenyl vs. Biphenyl

In the Friedel-Crafts monoacetylation reaction, 3,3'-dimethylbiphenyl (3,3'-dmbp) demonstrates near-quantitative regioselectivity for the 4-position, a feat not possible with unsubstituted biphenyl due to its lack of directing groups. This high selectivity is crucial for synthesizing a single, well-defined intermediate for downstream applications [1].

Regioselective Synthesis Friedel-Crafts Acetylation Aromatic Substitution

Doubled Monoacetylation Yield of 3,3'-Dimethylbiphenyl Under Optimized Conditions

A head-to-head comparison of synthetic protocols reveals that using the Perrier addition procedure in boiling 1,2-dichloroethane for the monoacetylation of 3,3'-dmbp delivers a yield that is almost twice as high as yields previously reported in the literature using alternative methods [1].

Reaction Optimization Synthetic Yield Perrier Procedure

Physical Property Differentiation: Melting Point of 3,3'-Dimethylbiphenyl vs. 2,2'- and 3,4'- Isomers

A comparison of melting points across dimethylbiphenyl isomers reveals significant differences that impact handling and formulation. 3,3'-dimethylbiphenyl has a melting point of 5-7 °C, which is markedly lower than that of the 2,2'-isomer and higher than that of the 3,4'-isomer [1]. These differences arise from variations in molecular symmetry and packing, which can be critical for processing conditions in industrial settings.

Physical Properties Thermal Analysis Isomer Differentiation

Critical Role of 3,3'-Dimethylbiphenyl as a Direct Precursor to TODI for High-Performance Polyurethanes

3,3'-Dimethylbiphenyl is the direct, non-commodity precursor to 4,4'-diisocyanato-3,3'-dimethylbiphenyl (TODI), a specialty diisocyanate used to produce high-performance polyurethane elastomers with superior thermal and mechanical properties compared to those derived from commodity isocyanates like MDI or TDI [1]. Polyurethanes based on TODI are known to have softening points exceeding 150 °C, making them suitable for demanding applications such as fireman uniforms and bulletproof vests [1][2].

Polymer Synthesis Polyurethane Elastomers Diisocyanate Monomers

Key Application Scenarios for Procuring High-Purity 3,3'-Dimethylbiphenyl


Synthesis of High-Performance Polyurethane Elastomers via TODI

3,3'-Dimethylbiphenyl is a critical starting material for the synthesis of 4,4'-diisocyanato-3,3'-dimethylbiphenyl (TODI), a high-value diisocyanate. Procurement of high-purity 3,3'-dmbp is essential for producing TODI-based polyurethane elastomers used in extreme environments, such as bulletproof vests and fire-resistant gear, where the resultant polymer's high softening point (>150 °C) is a key performance metric [1].

Preparation of 4-Acetyl-3,3'-dimethylbiphenyl for Liquid Crystal Intermediates

The near-quantitative regioselectivity of 3,3'-dmbp during Friedel-Crafts acetylation makes it an ideal starting material for producing 4-acetyl-3,3'-dimethylbiphenyl. This specific acetyl derivative is a crucial intermediate for synthesizing advanced liquid crystal molecules and functional polymers, where a defined substitution pattern is non-negotiable for achieving desired mesogenic or electronic properties [1].

Large-Scale Production of 4,4'-Diiodo-3,3'-dimethylbiphenyl

An industrial-scale method has been patented for converting 3,3'-dimethylbiphenyl to 4,4'-diiodo-3,3'-dimethylbiphenyl with high production efficiency and without the use of highly toxic raw materials [1]. This positions 3,3'-dmbp as the preferred precursor for this valuable intermediate, which is used in various cross-coupling reactions (e.g., Suzuki, Stille) to build complex molecular architectures for pharmaceuticals and OLED materials [2].

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